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Introduction

Odevixibat, an orally administered, minimally absorbed, selective inhibitor of the ileal bile acid
transporter (IBAT), represents a significant advancement in the treatment of pediatric
cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC). By
targeting the enterohepatic circulation of bile acids, odevixibat offers a non-surgical
therapeutic option to alleviate the debilitating symptoms of cholestasis, primarily pruritus, and to
reduce the systemic bile acid burden. This technical guide provides an in-depth overview of the
pharmacodynamics of odevixibat in the pediatric population, focusing on its mechanism of
action, effects on bile acid homeostasis, and the key clinical trial data that underpin its
therapeutic use.

Mechanism of Action: Targeting the Enterohepatic
Circulation

Odevixibat exerts its therapeutic effect by potently and selectively inhibiting the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1]
[2] The IBAT is a crucial protein located in the terminal ileum responsible for the reabsorption of
approximately 95% of bile acids from the intestine back into the portal circulation.[3] This
process, known as the enterohepatic circulation, is essential for maintaining the body's bile acid
pool.
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In pediatric cholestatic conditions, the impaired secretion of bile from the liver leads to an
accumulation of bile acids in the liver and systemic circulation, causing severe pruritus and
progressive liver damage.[4] Odevixibat, by blocking IBAT, interrupts the enterohepatic
circulation, leading to a significant increase in the fecal excretion of bile acids.[3] This, in turn,
reduces the total bile acid pool, decreases the return of bile acids to the liver, and lowers serum
bile acid (sBA) concentrations.[5] The reduction in sBA levels is believed to be the primary
mechanism through which odevixibat alleviates pruritus, a hallmark and often debilitating

symptom of cholestatic liver disease in children.[5][6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://join.hcplive.com/view/odevixibat-significantly-benefits-pediatric-pfic-patient-subtype
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.researchgate.net/publication/363318002_Validation_of_the_PRUCISION_Instruments_in_Pediatric_Patients_with_Progressive_Familial_Intrahepatic_Cholestasis
https://www.biospace.com/albireo-phase-3-trial-meets-both-primary-endpoints-for-odevixibat-in-pfic
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.biospace.com/albireo-phase-3-trial-meets-both-primary-endpoints-for-odevixibat-in-pfic
https://www.researchgate.net/publication/352765838_Effects_of_odevixibat_on_pruritus_and_bile_acids_in_children_with_cholestatic_liver_disease_Phase_2_study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Bile Acid
Excretion (5%)

s

(

Enterohepatic

Circulation

Liver

(Bile Acid Synthesis)

]

Gallbladder
Bile Acid Storage)

il

A

Terminal lleum

Bile Release

A
Small Intestine
(Lipid Digestion)

i}

11

Bile Flow

~

Return to Liver

Fecal Excretion <

(&

IBAT/ASBT

Bile Acid
pabsorption (95%)

A

/

Portal Vein

Inhibition

Click to download full resolution via product page

Mechanism of Action of Odevixibat in the Enterohepatic Circulation.
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Key Clinical Efficacy Data

The efficacy and safety of odevixibat in pediatric cholestasis have been primarily established
through the Phase 3 PEDFIC 1 and PEDFIC 2 clinical trials.

PEDFIC 1 Trial

The PEDFIC 1 trial was a 24-week, randomized, double-blind, placebo-controlled study that
enrolled 62 children with PFIC type 1 or 2.[7] Patients were randomized to receive placebo,

odevixibat 40 ug/kg/day, or odevixibat 120 ug/kg/day.[7] The trial successfully met its two

primary endpoints: a reduction in pruritus and a decrease in serum bile acid levels.[5][7]

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial[5][7]

Odevixibat 40 Odevixibat 120 p-value

Endpoint Placebo (n=20) pgl/kg/day Hglkg/day (Odevixibat vs.
(n=23) (n=19) Placebo)
Proportion of 53.5% 53.5%
Positive Pruritus 28.7% (combined (combined p=0.004
Assessments odevixibat arms) odevixibat arms)
_ _ 33.3% 33.3%
Serum Bile Acid ) _
0% (combined (combined p=0.003
Response o o
odevixibat arms) odevixibat arms)
Mean Change in -114.3 -114.3
Serum Bile Acids  +13.1 (combined (combined p=0.002
(umol/L) odevixibat arms) odevixibat arms)
PEDFIC 2 Trial

PEDFIC 2 is an ongoing, open-label extension study evaluating the long-term safety and
efficacy of odevixibat at a dose of 120 pg/kg/day.[8] The study includes patients who
completed PEDFIC 1 as well as newly enrolled patients with various types of PFIC.[8] Interim
results from PEDFIC 2 have demonstrated sustained reductions in both serum bile acids and
pruritus with long-term treatment.[8][9]
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Table 2: Mean Change in Serum Bile Acids and Pruritus Scores in PEDFIC 2 (Interim Analysis)
[8][°]

Mean Change from
Mean Change from .
Baseline at Weeks

Cohort Baseline Baseline at Weeks .
21-24 (Pruritus
22-24 (sBA)
Score)
Cohort 1A (Odevixibat ) Significant
_ PEDFIC 1 Baseline -201 pmol/L
in PEDFIC 1) Improvement
Cohort 1B (Placebo in ) Significant
PEDFIC 2 Baseline -144 pymol/L
PEDFIC 1) Improvement
Cohort 2 (Newly ] Significant
PEDFIC 2 Baseline -104 umol/L
Enrolled) Improvement

Experimental Protocols

A comprehensive understanding of the pharmacodynamics of odevixibat necessitates a
review of the key experimental methodologies employed in its clinical evaluation.

Measurement of Serum Bile Acids

The primary pharmacodynamic biomarker for odevixibat is the concentration of total serum
bile acids. In the PEDFIC trials, fasting blood samples were collected for the analysis of total
SBA.[8] While the specific assay used in the trials is not detailed in all publications, the gold
standard for accurate and sensitive quantification of individual and total bile acids in clinical
research is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10][11]
Enzymatic assays are also available but may underestimate total bile acid concentrations,
especially in cholestatic patients with atypical bile acid profiles.[12]
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Workflow for Serum Bile Acid Measurement by LC-MS/MS.

Assessment of Pruritus

Pruritus, a subjective symptom, was rigorously assessed in the PEDFIC trials using the
PRUCISION Observer-Reported Outcome (ObsRO) instrument.[2][13] This validated tool was
completed twice daily by a caregiver using an electronic diary.[2][13] The instrument uses a 5-
point pictorial and verbal rating scale to assess the severity of scratching, ranging from 0 ("No
scratching™) to 4 ("Worst possible scratching").[13] A clinically meaningful improvement in
pruritus was defined as a reduction of at least 1 point from baseline.[14] The PRUCISION
instrument also captures data on sleep disturbance and tiredness.[2]
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PRUCISION ObsRO Instrument Workflow for Pruritus Assessment.

Statistical Analysis

The statistical analysis plan for the PEDFIC 1 trial was designed to evaluate the two primary
endpoints.[5] For the proportion of positive pruritus assessments, a model-adjusted analysis
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was used.[5] The serum bile acid response was also compared between the odevixibat and
placebo groups.[5] In the PEDFIC 2 open-label extension study, one-sample t-tests were used
to assess the statistical significance of changes from baseline in serum bile acids and pruritus
scores for the cohort that had previously received odevixibat in PEDFIC 1.[8]

Downstream Pharmacodynamic Effects

Inhibition of IBAT by odevixibat is expected to have downstream effects on bile acid synthesis.
The reduction in bile acid return to the liver can lead to a compensatory increase in the
synthesis of new bile acids from cholesterol. This process is regulated by the farnesoid X
receptor (FXR) and fibroblast growth factor 19 (FGF19) signaling pathway. Key biomarkers for
this process include 7a-hydroxy-4-cholesten-3-one (C4), a direct marker of bile acid synthesis,
and FGF19, an intestinal hormone that inhibits bile acid synthesis. Monitoring these biomarkers
can provide further insight into the pharmacodynamic effects of odevixibat.

Safety and Tolerability

In clinical trials, odevixibat has been generally well-tolerated in the pediatric population.[7][8]
The most common treatment-emergent adverse events were gastrointestinal in nature,
primarily diarrhea and frequent bowel movements, which were generally mild to moderate in
severity.[7]

Conclusion

Odevixibat's targeted inhibition of the ileal bile acid transporter offers a novel and effective
pharmacodynamic approach to the management of pediatric cholestatic diseases. By
interrupting the enterohepatic circulation of bile acids, odevixibat significantly reduces serum
bile acid levels and alleviates the burdensome symptom of pruritus. The robust data from the
PEDFIC clinical trial program provide a strong foundation for its use in this vulnerable patient
population. Further research into the long-term effects of odevixibat on liver histology and
disease progression will continue to refine our understanding of its complete pharmacodynamic
profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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